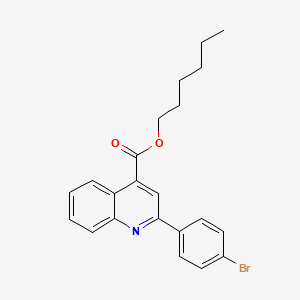
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルは、分子式 C22H22BrNO2、分子量 412.33 g/mol の化学化合物です 。この化合物は、様々な生物活性を示し、研究の様々な分野で応用されているキノリン誘導体のクラスに属します。
準備方法
合成経路と反応条件
ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルの合成は、通常、適切な触媒の存在下で、4-ブロモフェニルキノリン-4-カルボン酸とヘキサノールを反応させることで行われます。 反応は、エステル化を促進するために還流条件下で行われます 。
工業的製造方法
ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルの特定の工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、高収率と高純度を保証するために最適化された条件を使用した、大規模なエステル化反応を含みます。連続フローリアクターと高度な精製技術を使用すると、工業的生産の効率を高めることができます。
化学反応の分析
反応の種類
ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルは、以下を含む様々な化学反応を起こす可能性があります。
置換反応: フェニル環上の臭素原子は、他の求核剤と置換することができます。
酸化と還元: キノリン環は、適切な条件下で酸化還元反応に参加することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、多くの場合、塩基の存在下で使用されます。
酸化と還元: 過マンガン酸カリウム(酸化)または水素化ホウ素ナトリウム(還元)などの試薬を使用することができます。
加水分解: 酸性または塩基性条件で、エステル結合の加水分解を促進することができます。
生成される主要な生成物
置換反応: 生成物には、フェニル環に異なる置換基を持つ誘導体が含まれます。
酸化と還元: 生成物には、キノリン環の酸化または還元された形態が含まれます。
科学的研究の応用
ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を調査されています。
医学: その生物活性を考えると、潜在的な治療的応用が検討されています。
作用機序
ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルの作用機序には、特定の分子標的との相互作用が関与しています。キノリン環はDNAにインターカレーションすることができ、その機能を破壊し、潜在的な抗がん効果をもたらします。 さらに、この化合物は特定の酵素を阻害することができ、その抗菌活性に寄与しています .
類似の化合物との比較
ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルは、以下のような他のキノリン誘導体と比較することができます。
- ヘキシル 2-(4-メチルフェニル)キノリン-4-カルボン酸エステル
- ヘキシル 2-(4-クロロフェニル)キノリン-4-カルボン酸エステル
- ヘキシル 2-(4-メトキシフェニル)キノリン-4-カルボン酸エステル
これらの化合物は、類似の構造を共有していますが、フェニル環の置換基が異なっており、その化学的および生物学的特性に影響を与える可能性があります。 ヘキシル 2-(4-ブロモフェニル)キノリン-4-カルボン酸エステルは、臭素原子の存在により独特であり、その反応性と生物活性を高める可能性があります .
類似化合物との比較
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
- Hexyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Hexyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- Hexyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
These compounds share similar structures but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties. This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity .
生物活性
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a quinoline core substituted with a bromine atom and a hexyl ester group. Its molecular formula is C18H18BrNO2, with a molecular weight of approximately 360.25 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting its function, which may lead to anticancer effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, contributing to its antimicrobial properties .
- Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast adenocarcinoma)
In vitro assays have shown that the compound can induce apoptosis and inhibit cell proliferation in these cancer types .
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been evaluated against various pathogens, demonstrating significant antibacterial effects. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results indicate that the compound could be a valuable agent in treating infections caused by resistant strains .
Case Studies
Several studies have explored the biological activity of similar quinoline derivatives, providing insights into the potential applications of this compound:
- Study on HDAC Inhibition : A study synthesized various quinoline derivatives that demonstrated selective inhibition of HDAC3, leading to significant anticancer activity in vitro. This compound may share similar properties due to its structural characteristics .
- Antimicrobial Efficacy : Research on quinoline derivatives has shown that modifications at the phenyl ring can enhance antimicrobial potency. This suggests that the bromine substituent in this compound may contribute to its effectiveness against microbial targets .
特性
分子式 |
C22H22BrNO2 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
hexyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChIキー |
WHSMGUUZUCLMQB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















